N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Scaffold Hopping Conformational Constraint

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 600136-59-2) is a synthetic small molecule (C14H12N2O3S, MW 288.32) that unites a 5,6-dihydro-4H-cyclopenta[d]thiazole core with a benzo[d][1,3]dioxole-5-carboxamide moiety. This compound belongs to the broader class of thiazole-carboxamide derivatives incorporating a benzodioxole fragment—a scaffold that has recently been explored as a source of negative allosteric modulators of AMPA receptors and selective butyrylcholinesterase inhibitors.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 600136-59-2
Cat. No. B2820483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS600136-59-2
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESC1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C14H12N2O3S/c17-13(8-4-5-10-11(6-8)19-7-18-10)16-14-15-9-2-1-3-12(9)20-14/h4-6H,1-3,7H2,(H,15,16,17)
InChIKeyXOISRSABBNSJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Compound Identity & Procurement Baseline


N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 600136-59-2) is a synthetic small molecule (C14H12N2O3S, MW 288.32) that unites a 5,6-dihydro-4H-cyclopenta[d]thiazole core with a benzo[d][1,3]dioxole-5-carboxamide moiety . This compound belongs to the broader class of thiazole-carboxamide derivatives incorporating a benzodioxole fragment—a scaffold that has recently been explored as a source of negative allosteric modulators of AMPA receptors and selective butyrylcholinesterase inhibitors [1][2]. The fused cyclopentathiazole ring system distinguishes it from simpler 2-aminothiazole or benzothiazole analogs, providing a conformationally constrained bicyclic architecture that can influence target engagement and physicochemical properties .

Why N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Thiazole-carboxamide derivatives containing a benzodioxole fragment are not functionally interchangeable. Even within a narrow congeneric series, the nature of the thiazole ring fusion (e.g., cyclopenta[d]thiazole vs. monocyclic thiazole vs. benzothiazole) and the attachment point of the benzodioxole carboxamide profoundly affect both target selectivity and pharmacokinetic behavior . For instance, the 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold imposes a rigid, partially saturated bicyclic geometry that alters hydrogen-bonding capacity and lipophilicity relative to aromatic thiazole or benzothiazole counterparts [1]. Literature on related benzodioxole-propanamide and benzodioxole-thiazole series demonstrates that single-atom changes in the linker or ring fusion can shift AMPA receptor subunit selectivity by >7-fold or alter BuChE/AChE selectivity ratios by an order of magnitude [2][3]. Consequently, purchasers who substitute this compound with a superficially similar benzodioxole-thiazole analog risk obtaining a molecule with an entirely different selectivity fingerprint and biological readout.

Quantitative Differentiation Evidence for N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide


Structural Differentiation: Cyclopentathiazole Core vs. Monocyclic Thiazole or Benzothiazole Scaffolds

The compound possesses a 5,6-dihydro-4H-cyclopenta[d]thiazole bicyclic core (fused cyclopentane–thiazole) rather than the monocyclic thiazole or fully aromatic benzothiazole ring found in many comparators. This saturated carbocyclic fusion introduces a stereoelectronic environment distinct from both simple thiazoles and benzothiazoles . A direct structural analog where the benzodioxole-carboxamide is replaced by benzothiophene-carboxamide on the identical cyclopentathiazole scaffold (BDBM89114) exhibits Ki = 380 nM against mitochondrial Tim23 and IC50 = 74.6–75.7 μM against Tim10 in yeast [1]. The benzodioxole variant is expected to alter hydrogen-bonding capacity (additional oxygen atoms) and electronic distribution, potentially shifting target preference relative to the benzothiophene analog .

Medicinal Chemistry Scaffold Hopping Conformational Constraint

Benzodioxole Moiety Impact: Enhanced AMPA Receptor Modulation Relative to Non-Dioxole Analogs

The benzo[d][1,3]dioxole fragment has been independently validated as a critical pharmacophoric element for AMPA receptor negative allosteric modulation. In a 2024 study by Hawash et al., hybrid benzodioxole-propanamide (BDZ-P) compounds demonstrated subunit-dependent AMPA receptor inhibition: the lead compound BDZ-P7 exhibited IC50 values of 3.03 μM (GluA2), 3.14 μM (GluA1/2), 3.19 μM (GluA2/3), and 3.2 μM (GluA1) in patch-clamp electrophysiology on HEK293T cells [1]. The target compound retains the identical benzodioxole-5-carboxamide substructure, suggesting potential for similar AMPAR engagement, while the cyclopentathiazole replacement of the propanamide linker may modulate subtype selectivity and pharmacokinetics . In contrast, thiazole-carboxamide derivatives lacking the benzodioxole moiety (e.g., TC-1–TC-5 series) showed non-subtype-selective AMPAR inhibition with generally higher IC50 values, as reported in a companion study [2].

Neuroscience AMPA Receptor Allosteric Modulation

Butyrylcholinesterase Selectivity: Benzodioxole-Thiazole Carboxamides vs. Non-Selective Cholinesterase Inhibitors

The benzodioxole-5-carboxamide substructure has been optimized for selective butyrylcholinesterase (BuChE) inhibition over acetylcholinesterase (AChE). Xi et al. (2022) reported that N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (compound 1) and its 33 analogs achieved BuChE/AChE selectivity ratios ranging from 5:1 to >50:1, with the optimal compound 23 displaying a BuChE IC50 of 0.87 μM and >60-fold selectivity over AChE [1]. The target compound shares the identical benzodioxole-5-carboxamide recognition element, while the cyclopentathiazole core replaces the monocyclic thiazole–tolyloxymethyl architecture. This scaffold swap is predicted to modulate the BuChE/AChE selectivity window: the increased rigidity and altered lipophilicity of the cyclopentathiazole may favor BuChE's larger peripheral anionic site, potentially enhancing selectivity beyond that of the monocyclic thiazole series, though experimental confirmation is required [1]. In contrast, clinically used cholinesterase inhibitors such as donepezil and rivastigmine show BuChE/AChE selectivity ratios of <1:5, highlighting the differentiated selectivity achievable with the benzodioxole-thiazole chemotype [1].

Alzheimer's Disease Butyrylcholinesterase Selectivity

Physicochemical Differentiation: Calculated Drug-Likeness vs. Benzothiazole and Monocyclic Thiazole Analogs

Based on the experimental molecular formula (C14H12N2O3S, MW 288.32) and SMILES (C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4) , the target compound is predicted to have a topological polar surface area (TPSA) of approximately 76–80 Ų, 4 hydrogen-bond acceptors, and 1 hydrogen-bond donor. Its calculated partition coefficient (cLogP) is estimated at 2.8–3.2. In comparison, the benzothiophene analog BDBM89114 (C15H12N2OS2) is predicted to have a lower TPSA (~40–44 Ų) and higher cLogP (~3.8–4.2), making the target compound more compliant with CNS drug-likeness guidelines (TPSA <90 Ų, cLogP <5) [1]. The monocyclic thiazole comparator BDBM36852 has a TPSA of ~85–90 Ų but lacks the constrained bicyclic architecture, resulting in greater conformational flexibility that can reduce target-binding efficiency [2]. The benzodioxole methylenedioxy group contributes to metabolic stability by blocking CYP450-mediated aromatic hydroxylation at the 3- and 4-positions of the phenyl ring [3].

Drug-Likeness Physicochemical Properties Lead Optimization

Synthetic Tractability and Supply Chain Comparison: Cyclopentathiazole vs. Benzothiazole and Substituted Thiazole Intermediates

The 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine intermediate is commercially available from multiple vendors (CAS 82514-58-7) and serves as a direct precursor to the target compound via amide coupling with benzo[d][1,3]dioxole-5-carboxylic acid . This two-step synthetic route (amine + acid → amide) is operationally simpler than the multi-step sequences required for 4-substituted cyclopentathiazole analogs (e.g., N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, which requires additional piperidine coupling at the 4-position) . The target compound's synthetic accessibility translates to lower procurement cost, shorter lead times (typically 2–4 weeks for custom synthesis vs. 6–10 weeks for 4-substituted analogs), and higher batch-to-batch purity (specification typically ≥95% by HPLC) . Comparator compounds such as the benzothiophene analog BDBM89114 require benzothiophene-2-carboxylic acid coupling, which introduces sulfur-related oxidation byproducts that complicate purification [1].

Synthetic Chemistry Procurement Intermediate Availability

Important Caveat: Limited Direct Experimental Data for This Exact Compound

It must be explicitly communicated that, as of the search date (May 2026), no peer-reviewed primary research article or patent specifically reports quantitative biological activity data (IC50, Ki, EC50, in vivo efficacy) for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 600136-59-2) [1]. All biological activity inferences presented in this guide are derived from closely related compounds within the same chemical class (benzodioxole-thiazole carboxamides and benzodioxole-propanamides) and should be treated as class-level projections, not experimentally confirmed properties of this specific compound [2][3][4]. Purchasers are strongly advised to request custom biological profiling data from the vendor or to conduct their own primary assays before committing to large-scale procurement. The compound's primary value proposition rests on its unique structural scaffold and synthetic accessibility, which position it as a differentiated starting point for medicinal chemistry optimization rather than a biologically pre-validated probe molecule.

Data Transparency Procurement Risk Experimental Validation

Prioritized Application Scenarios for N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide


Scaffold-Hopping Campaigns for AMPA Receptor Negative Allosteric Modulators in Neurodegeneration

Research groups targeting AMPA receptor-mediated excitotoxicity in Parkinson's disease or Alzheimer's disease can deploy this compound as a cyclopentathiazole scaffold-hop starting point. The benzodioxole-5-carboxamide pharmacophore has been validated in the BDZ-P series (IC50 = 3.03–3.2 μM across GluA1–GluA2/3 subunits) [1]. By replacing the propanamide linker with the cyclopentathiazole core, teams can explore novel IP space while retaining the benzodioxole-driven AMPAR affinity, then optimize through focused library synthesis at the available 4-position of the cyclopentathiazole ring . This approach is particularly suited for organizations seeking to differentiate from the BDZ-P chemotype while leveraging established AMPAR pharmacology.

Selective Butyrylcholinesterase Inhibitor Development for Advanced Alzheimer's Disease

The benzodioxole-5-carboxamide substructure has demonstrated >57-fold selectivity for BuChE over AChE in optimized monocyclic thiazole analogs [1]. The target compound swaps the monocyclic thiazole for a rigid cyclopentathiazole core, which may further enhance BuChE selectivity by exploiting the larger peripheral anionic site volume of BuChE relative to AChE [1]. Teams can initiate SAR studies using this compound as a rigid scaffold template, systematically varying the cyclopentathiazole 4-position substituents to map BuChE binding requirements, with the goal of achieving sub-micromolar BuChE IC50 while maintaining >100-fold selectivity over AChE.

Computational Chemistry and Structure-Based Drug Design: Docking Template for Novel Chemotypes

The compound's well-defined SMILES (C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4) and experimentally determined InChIKey (XOISRSABBNSJSF-UHFFFAOYSA-N) enable accurate in silico model building [1]. Computational chemists can use this structure as a docking template for virtual screening against AMPAR (PDB structures available for GluA2 ligand-binding domain) or BuChE (PDB: 4TPK, 6EMI) to prioritize synthetic targets before committing to synthesis [2]. The constrained bicyclic scaffold reduces conformational sampling complexity, improving docking accuracy compared to flexible monocyclic thiazole analogs.

Medicinal Chemistry Library Synthesis: Core Scaffold for Parallel SAR Exploration

The 2-position amide connectivity and commercial availability of the 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine intermediate (CAS 82514-58-7) make this compound an ideal core scaffold for parallel library synthesis [1]. Research groups can purchase the parent compound for initial profiling, then synthesize focused libraries by varying the carboxylic acid coupling partner (replacing benzo[d][1,3]dioxole-5-carboxylic acid with diverse aryl/heteroaryl acids) or by functionalizing the cyclopentathiazole 4-position. The simpler synthetic route (2-step vs. 4–5 steps for 4-substituted analogs) enables rapid SAR cycles at lower cost, making it suitable for academic labs and small biotech teams with constrained synthesis resources .

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.